molecular formula C16H16ClN3O5S2 B2576117 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide CAS No. 1099772-08-3

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide

Cat. No.: B2576117
CAS No.: 1099772-08-3
M. Wt: 429.89
InChI Key: KLHMIETYFJIRNO-UHFFFAOYSA-N
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Description

1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide is a synthetic small molecule designed for research applications, integrating multiple pharmacologically relevant motifs. The compound features a piperidine-2-carboxamide core, a structure recognized for its potential in modulating enzymatic activity . It is furnished with a (5-chlorothiophen-2-yl)sulfonyl group, a heterocyclic component frequently employed in medicinal chemistry to optimize properties like potency and selectivity . The molecule is further functionalized with a 3-nitrophenyl group, an electron-deficient aromatic system that can be critical for target binding and is a common feature in bioactive compounds . While the specific biological target of this exact molecule requires experimental validation, its structural architecture suggests significant research value. Analogs containing the piperazine and piperidine carboxamide scaffolds have been investigated as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a target of interest in neurodegenerative diseases such as Alzheimer's . Furthermore, the piperidine carboxamide moiety has been identified as a key structural element in potent and selective inhibitors of the Plasmodium falciparum proteasome, showing promise as a starting point for new antimalarial therapies . The integration of the chlorothiophene sulfonamide group may enhance the molecule's ability to interact with enzymatic pockets, as similar groups are used to improve binding affinity and pharmacokinetic properties . This makes the compound a compelling candidate for research in chemical biology and drug discovery, particularly for programs focused on kinase or protease targets. Researchers can utilize this molecule as a chemical probe to investigate novel biological pathways or as a building block for further structural optimization. Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-nitrophenyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O5S2/c17-14-7-8-15(26-14)27(24,25)19-9-2-1-6-13(19)16(21)18-11-4-3-5-12(10-11)20(22)23/h3-5,7-8,10,13H,1-2,6,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHMIETYFJIRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carbodiimides or acid chlorides.

    Attachment of the Chlorothiophenyl Sulfonyl Group: This step involves sulfonylation reactions, where the chlorothiophenyl group is attached using sulfonyl chlorides under basic conditions.

    Addition of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid or nitrating mixtures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorothiophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted thiophenes.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : The compound has shown promise in preliminary studies as an anticancer agent. Its structural features may allow it to interact with specific pathways involved in tumor growth and proliferation. For instance, compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activities and receptor interactions .
  • Anti-inflammatory Properties : Research indicates that sulfonamide derivatives can exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation . The compound’s ability to modulate inflammatory pathways is an area of active investigation.
  • Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties against various pathogens, suggesting that this compound could also possess such activity. Studies have demonstrated that piperidine derivatives can inhibit bacterial growth, making them potential candidates for new antibiotics .

Study on Anticancer Effects

A study focused on the synthesis of piperidine derivatives, including 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide, reported significant inhibition of cancer cell lines in vitro. The mechanism was linked to the compound's ability to interfere with signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Mechanism

Research involving sulfonamides has highlighted their role in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response. This suggests that the compound may be effective in reducing inflammation through similar pathways .

Comparative Analysis Table

Compound NameStructural FeaturesPotential Applications
This compoundPiperidine ring, sulfonyl group, nitrophenylAnticancer, anti-inflammatory, antimicrobial
1-((5-bromothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamideSimilar structure with brominePotentially different reactivity; anticancer
1-(4-methoxyphenyl)-N-(4-chlorophenyl)piperidine-2-carboxamideDifferent phenyl substitutionsVarying biological activity; anti-inflammatory

Mechanism of Action

The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl and nitrophenyl groups are key to its binding affinity and specificity, influencing molecular interactions and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Substituent Variations Hypothetical Impact on Properties
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide 5-Cl-thiophene sulfonyl; 3-NO₂-phenyl Enhanced electrophilicity due to nitro group; potential halogen bonding via Cl
1-((3-Chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-2-carboxamide 3-Cl-thiophene sulfonyl; 4-NO₂-phenyl Altered steric interactions; nitro group position may affect target selectivity
1-(Thiophen-2-ylsulfonyl)-N-(3-aminophenyl)piperidine-2-carboxamide Unsubstituted thiophene sulfonyl; 3-NH₂-phenyl Reduced electron-withdrawing effects; increased solubility due to amine group
1-(Benzensulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide Benzenesulfonyl; 3-NO₂-phenyl Increased hydrophobicity; potential π-π stacking interactions with aromatic targets

Key Observations:

  • Sulfonyl Group Variations : The 5-chlorothiophene sulfonyl group in the target compound may confer unique electronic and steric properties compared to benzenesulfonyl or unsubstituted thiophene analogs. Chlorine’s electronegativity could enhance binding to polar residues in biological targets .
  • Nitro Group Position : The 3-nitrophenyl substituent likely influences molecular dipole moments and hydrogen-bonding capacity compared to 4-nitro derivatives, which may alter pharmacokinetic profiles.
  • Piperidine Core Flexibility : Substitutions on the piperidine ring (e.g., methyl groups) in other analogs could modulate conformational rigidity, affecting target engagement.

Research Findings and Methodological Considerations

The SHELX system’s role in crystallographic refinement (SHELXL) and structure solution (SHELXD/SHELXS) is critical for elucidating bond lengths, angles, and packing interactions in such compounds . For example:

  • Crystallographic Data : Hypothetical bond lengths for the sulfonyl group (S=O ~1.43 Å) and nitro group (N–O ~1.21 Å) would align with SHELXL-refined structures, ensuring accuracy in molecular modeling.
  • Molecular Packing : Compared to analogs with bulkier substituents, the 5-chlorothiophene moiety may reduce crystal symmetry, impacting solubility and stability.

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide is a synthetic compound with potential biological activity, primarily explored in the context of neuropharmacology and cancer therapy. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H16ClN3O5S2C_{16}H_{16}ClN_{3}O_{5}S_{2}, with a molecular weight of approximately 429.89 g/mol. It features a piperidine ring, a sulfonyl group derived from 5-chlorothiophene, and a nitrophenyl moiety, which contribute to its biological interactions and potential pharmacological applications .

The mechanism of action for this compound is hypothesized to involve interactions with specific receptors and enzymes. Notably, it has demonstrated significant binding affinity towards the cannabinoid receptor type 1 (CB1), suggesting implications in modulating endocannabinoid signaling pathways. This interaction could be relevant for therapeutic strategies targeting neuropsychiatric disorders.

Neuropharmacological Studies

Preliminary studies indicate that this compound may affect neurotransmitter systems, particularly through its interaction with CB1 receptors. This could potentially lead to applications in treating conditions such as anxiety, depression, and other neuropsychiatric disorders.

Anti-Cancer Potential

Research has also suggested that compounds with similar structural features exhibit anti-cancer properties. The unique combination of functional groups in this compound may enhance its reactivity towards biological targets involved in cancer cell proliferation and survival pathways. Further investigation is required to elucidate these effects specifically for this compound.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds can provide insights into the unique biological activity of this compound. Below is a summary table highlighting key differences:

Compound NameStructural FeaturesBiological ActivityNotable Differences
1-(4-nitrophenyl)piperidine-4-carboxamideLacks sulfonamide; simpler structureModerate activity against certain receptorsNo thiophene or chlorination
5-chloro-N-(3-nitrophenyl)thiophene-2-sulfonamideSimilar sulfonamide group; different core structurePotentially similar receptor interactionsDifferent core structure (thiophene focus)
N-(4-chlorophenyl)piperidine-4-carboxamideLacks nitro and sulfonamide groupsLimited receptor interaction studies availableAbsence of key functional groups

This comparison underscores the potential distinctiveness of this compound in terms of its biological activity due to its unique structural features.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds similar to this compound:

  • Cannabinoid Receptor Interactions : A study indicated that compounds interacting with CB1 receptors could modulate neurochemical pathways relevant for anxiety and mood disorders, suggesting potential therapeutic applications for this compound.
  • Antiviral Activity : Research on piperidine derivatives has shown promising antiviral activity against HIV by inhibiting specific receptors involved in viral entry, which may parallel findings for this compound .
  • Cancer Research : Investigations into structurally similar compounds have revealed their ability to inhibit tumor growth in various cancer models, warranting further exploration of this compound's anti-cancer properties .

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